

Impact of Hepatic Impairment on the Pharmacokinetics of Solifenacin and its Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solifenacin N-glucuronide*

Cat. No.: *B15585421*

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A comparative guide for researchers and drug development professionals.

This guide provides a comparative analysis of the pharmacokinetic profiles of solifenacin, a competitive muscarinic receptor antagonist, in individuals with healthy liver function versus those with moderate hepatic impairment. The data presented is crucial for understanding the disposition of solifenacin in this special patient population and for informing appropriate dosage adjustments. While this guide focuses on the parent drug due to the availability of public data, it also addresses what is known about its metabolites, including **Solifenacin N-glucuronide**.

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.^[1] This metabolic pathway leads to the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide of solifenacin. Given the liver's central role in its clearance, hepatic impairment is expected to significantly alter the drug's pharmacokinetics.

Quantitative Comparison of Solifenacin Pharmacokinetics

A pivotal open-label study provides the most direct comparison of solifenacin's pharmacokinetic parameters between healthy subjects and patients with moderate hepatic impairment (Child-Pugh score of 7-9). Following a single 10 mg oral dose of solifenacin succinate, the following key differences were observed.

Pharmacokinetic Parameter	Healthy Subjects	Patients with Moderate Hepatic Impairment	Percentage Change
AUC _{0-inf} (ng·h/mL)	Data not specified	Increased by 60%	+60%
C _{max} (ng/mL)	Comparable	No significant difference	~0%
t _{1/2} (hours)	Data not specified	Doubled	+100%

AUC_{0-inf}: Area under the plasma concentration-time curve from time zero to infinity. C_{max}: Maximum plasma concentration. t_{1/2}: Elimination half-life. (Data sourced from a study involving 8 healthy volunteers and 8 patients with moderate hepatic impairment).[\[1\]](#)[\[2\]](#)

These findings demonstrate that moderate hepatic impairment leads to a significant increase in the overall exposure to solifenacin (as indicated by the 60% increase in AUC) and a doubling of its elimination half-life.[\[1\]](#)[\[2\]](#) This is attributed to the reduced metabolic capacity of the liver. Interestingly, the peak plasma concentration (C_{max}) was not significantly different between the two groups.[\[1\]](#)[\[2\]](#)

While specific quantitative data for **Solifenacin N-glucuronide** and other metabolites in hepatically impaired versus healthy subjects are not available in the reviewed literature, it has been reported that the mean elimination half-life of solifenacin and several of its metabolites was longer in subjects with moderate hepatic impairment.[\[2\]](#) This suggests that the clearance of the N-glucuronide metabolite is also likely impaired in these patients.

Experimental Protocols

The following provides a summary of the methodology employed in the key comparative pharmacokinetic study.

Study Design: A single-center, open-label, parallel-group study was conducted.

Participants:

- **Healthy Subjects:** 8 healthy volunteers, matched for gender, age, and weight to the patient group.

- Patients with Hepatic Impairment: 8 patients with moderate hepatic impairment, classified by a Child-Pugh score of 7 to 9.[1]

Drug Administration: A single oral dose of 10 mg solifenacin succinate was administered to all participants.[1]

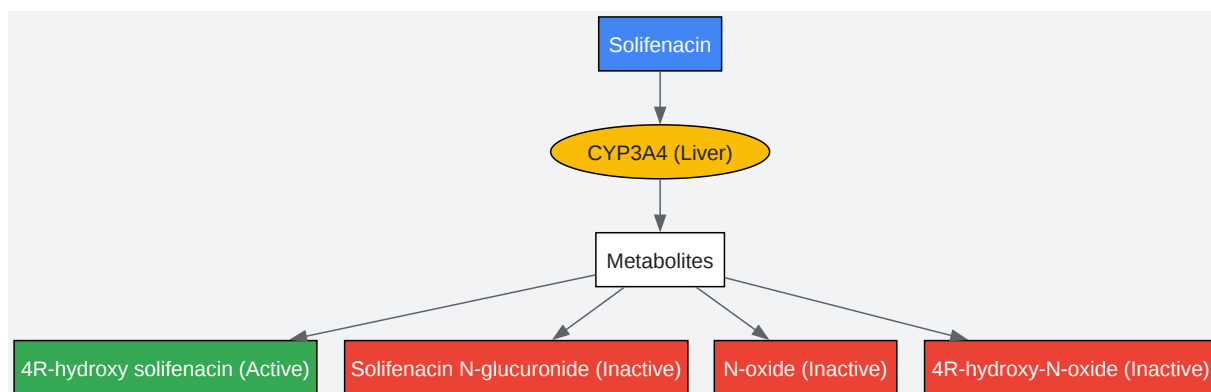
Pharmacokinetic Sampling:

- Healthy Subjects: Blood samples were collected to measure plasma concentrations of solifenacin at multiple time points up to 168 hours post-dose.[1]
- Patients with Hepatic Impairment: Blood samples were collected at multiple time points up to 168 hours and additionally from 312 to 336 hours post-dose to accurately characterize the prolonged elimination phase.[1]

Analytical Method: While the specific details for the metabolite quantification are not provided in the abstracts, the determination of solifenacin in human plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

Signaling Pathways and Experimental Workflow

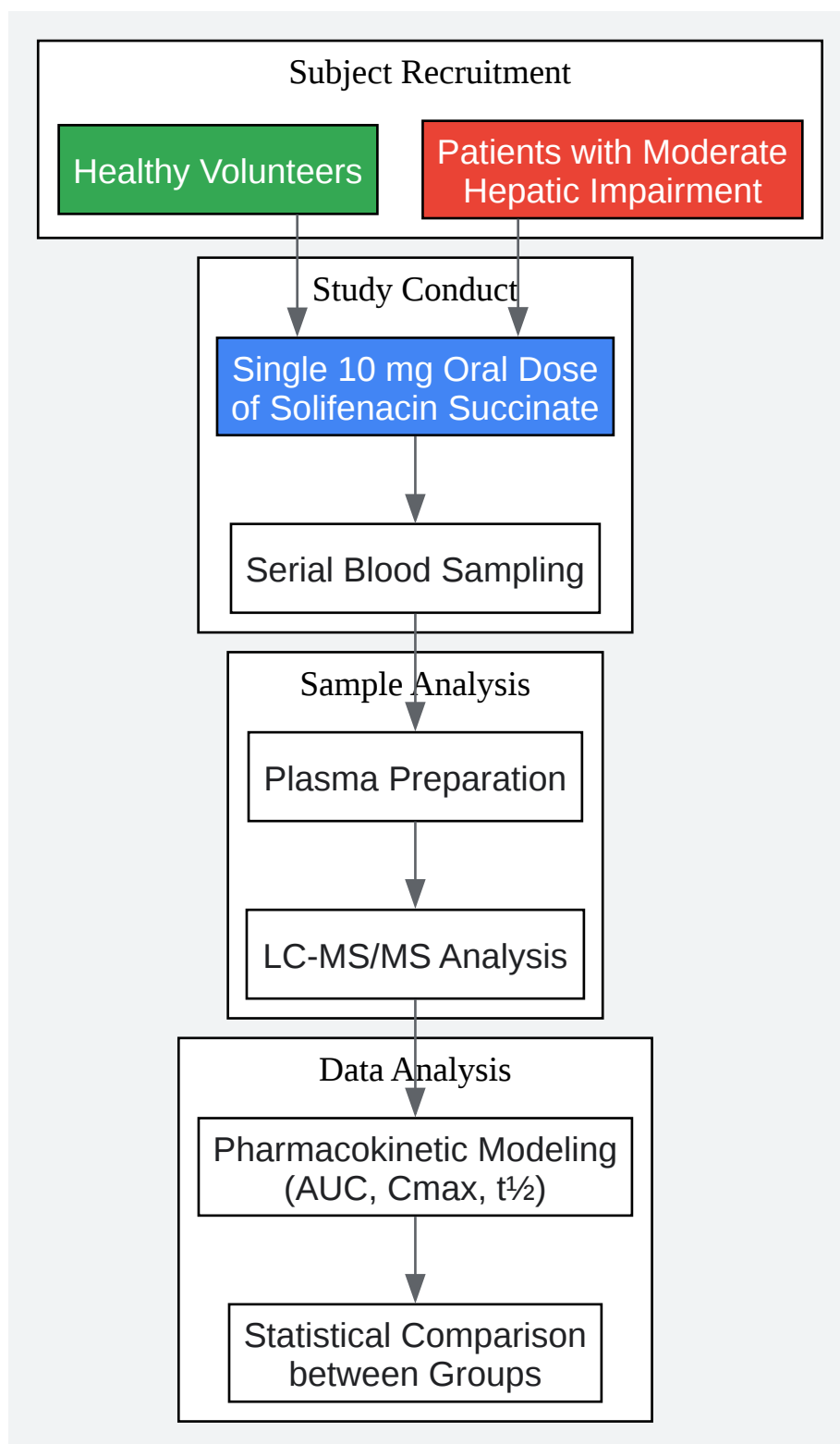
The metabolism of solifenacin is a critical pathway to consider in the context of hepatic impairment. The following diagram illustrates the primary metabolic routes of solifenacin.



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Caption: Primary metabolic pathway of solifenacin in the liver.

The experimental workflow for a typical pharmacokinetic study comparing healthy and hepatically impaired subjects is outlined below.



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Caption: Experimental workflow for a comparative pharmacokinetic study.

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References

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- 2. Open-label study of the safety and pharmacokinetics of solifenacin in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Impact of Hepatic Impairment on the Pharmacokinetics of Solifenacin and its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585421#comparison-of-solifenacin-n-glucuronide-levels-in-healthy-vs-impaired-liver-function]

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